molecular formula C8H9N3O B15226171 5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B15226171
M. Wt: 163.18 g/mol
InChI Key: CRMSVJAOZAUGPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the use of sodium ethoxide, ethanol, diethyl 2-formylsuccinate, acetamidine hydrochloride, aqueous hydrogen chloride solution, and water . The general procedure includes the following steps:

  • Dissolving sodium ethoxide in ethanol.
  • Adding diethyl 2-formylsuccinate and acetamidine hydrochloride to the solution.
  • Introducing aqueous hydrogen chloride solution and water to facilitate the reaction.
  • Isolating the product through filtration and purification techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at the 5-position enhances its stability and reactivity compared to its unsubstituted counterparts .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C8H9N3O/c1-8(2)5-3-9-4-10-6(5)11-7(8)12/h3-4H,1-2H3,(H,9,10,11,12)

InChI Key

CRMSVJAOZAUGPA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CN=CN=C2NC1=O)C

Origin of Product

United States

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